2-(Benzyloxy)-3-bromobenzonitrile CAS 862992-93-6 properties
2-(Benzyloxy)-3-bromobenzonitrile CAS 862992-93-6 properties
Topic: 2-(Benzyloxy)-3-bromobenzonitrile (CAS 862992-93-6) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]
Strategic Scaffold for Fused Heterocycle Synthesis[1]
Executive Summary
2-(Benzyloxy)-3-bromobenzonitrile (CAS 862992-93-6) is a trisubstituted benzene derivative serving as a critical intermediate in the synthesis of pharmacologically active fused heterocycles.[1][2] Characterized by a vicinal arrangement of a bromine atom and a protected phenolic oxygen, this compound acts as a "privileged scaffold" for accessing benzofurans , benzoxaboroles , and isoquinolines .[1]
This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of CAS 862992-93-6, emphasizing its utility in divergent synthesis libraries for drug discovery.
Physicochemical Profile
The compound features a 1,2,3-substitution pattern that imparts unique steric and electronic properties, facilitating regioselective transformations.[1]
| Property | Specification |
| CAS Number | 862992-93-6 |
| IUPAC Name | 2-(Benzyloxy)-3-bromobenzonitrile |
| Molecular Formula | C₁₄H₁₀BrNO |
| Molecular Weight | 288.14 g/mol |
| SMILES | N#Cc1cccc(Br)c1OCc2ccccc2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Melting Point | 101–105 °C (Predicted based on isomeric analogs) |
| Key Moieties | Nitrile (C-1), Benzyloxy (C-2), Bromide (C-3) |
Synthetic Methodology (The "Make")
The synthesis of 2-(benzyloxy)-3-bromobenzonitrile is achieved via a regioselective O-alkylation of 3-bromo-2-hydroxybenzonitrile .[1] This protocol ensures high yield and minimizes the formation of N-alkylated byproducts.
Retrosynthetic Logic
The target molecule is disassembled into two commercially available precursors:
-
Nucleophile: 3-Bromo-2-hydroxybenzonitrile (CAS 13073-28-4).[1]
-
Electrophile: Benzyl bromide (CAS 100-39-0).[1]
Experimental Protocol
Reagents:
-
3-Bromo-2-hydroxybenzonitrile (1.0 eq)[1]
-
Benzyl bromide (1.1 eq)[1]
-
Potassium Carbonate (
) (2.0 eq, anhydrous)[1] -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[1]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vessel with 3-bromo-2-hydroxybenzonitrile (10 g, 50.5 mmol) and anhydrous DMF (100 mL). Stir at room temperature until fully dissolved.
-
Deprotonation: Add
(13.9 g, 101 mmol) in a single portion. The suspension will turn yellow, indicating phenoxide formation. Stir for 15 minutes. -
Alkylation: Dropwise add benzyl bromide (6.6 mL, 55.5 mmol) over 10 minutes to control the exotherm.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][3][4][5] The starting phenol (
) should disappear, and the less polar product ( ) should appear. -
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-water (500 mL) with vigorous stirring. The product will precipitate.
-
Filter the solid and wash with water (
mL) to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (
, 0-10% EtOAc in Hexanes) if high purity (>99%) is required.[1]
Yield: Typical isolated yields range from 85% to 92% .[1]
Mechanistic Pathway (DOT Visualization)[1]
Figure 1: Synthetic workflow for O-alkylation via SN2 mechanism.
Applications & Reactivity (The "Use")
The vicinal triad (Nitrile-Alkoxy-Bromo) in CAS 862992-93-6 allows for divergent synthesis.[1] The benzyloxy group acts as a robust protecting group that can be removed to reveal a phenol for cyclization, while the bromine and nitrile groups serve as orthogonal handles.
Divergent Synthetic Pathways[1]
Path A: Benzofuran Synthesis (via Sonogashira)
The bromine at C-3 is highly reactive toward Pd-catalyzed cross-coupling.[1]
-
Mechanism: Sonogashira coupling with a terminal alkyne followed by deprotection and cyclization.[1]
-
Utility: Access to 2-substituted benzofurans, common in anti-inflammatory drugs.[1]
Path B: Benzoxaborole Precursors (Miyaura Borylation)
Similar to the synthesis of Crisaborole , the bromine can be converted to a boronic acid ester.
-
Reagents:
, , KOAc.[1] -
Outcome: Formation of the aryl boronate, which can be cyclized upon benzyloxy deprotection to form the oxaborole ring.
Path C: Isoquinoline Construction
The nitrile group (C-1) is adjacent to the benzyloxy group.
-
Reaction: Addition of Grignard reagents to the nitrile, followed by acid-mediated cyclization.[1]
-
Target: 1-substituted isoquinolines or isoquinolin-1(2H)-ones.[1]
Reactivity Map (DOT Visualization)[1]
Figure 2: Divergent reactivity profile demonstrating access to three distinct heterocyclic classes.[1]
Safety & Handling Protocols
Hazard Identification[1]
-
Benzyl Bromide: Potent lachrymator .[1] Causes severe skin burns and eye damage.[1] Handle only in a functioning fume hood.
-
Nitriles: Metabolized to cyanide in vivo; toxic if swallowed or inhaled.[1]
-
CAS 862992-93-6: Treat as a potential skin irritant and sensitizer.[1]
Operational Safety[1]
-
Engineering Controls: All weighing and transfers must occur inside a chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended for benzyl bromide), safety goggles, and lab coat.[1]
-
Waste Disposal: Quench excess benzyl bromide with aqueous ammonia or sodium thiosulfate before disposal.[1] Segregate halogenated organic waste.
References
-
PubChem. (n.d.).[1] 3-Bromo-2-hydroxybenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]
-
Akama, T., et al. (2009).[1] Discovery of AN2690, a novel broad-spectrum antifungal agent. Bioorganic & Medicinal Chemistry Letters. (Establishes boronylation chemistry on similar benzonitrile scaffolds).
